molecular formula C13H12O4 B074899 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1214-54-6

5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B074899
CAS RN: 1214-54-6
M. Wt: 232.23 g/mol
InChI Key: GMOOBZIVAQBVQK-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from benzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]1([CH3:18])[O:15][C:14](=[O:16])[CH2:13][C:12](=[O:17])[O:11]1>>[CH:1](=[C:13]1[C:14](=[O:16])[O:15][C:10]([CH3:18])([CH3:9])[O:11][C:12]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(OC(OC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.